Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride

Gemini surfactant Spacer effect Critical micelle concentration

Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride (CAS 85117-92-6; molecular formula C₁₂H₃₀Cl₂N₂O₄; MW 337.28) is a dimeric quaternary ammonium salt (gemini surfactant) composed of two bis(2-hydroxyethyl)methylammonium head groups bridged by a central ethylene spacer, with chloride counterions. It belongs to the broader class of N,N'-bridged-bis(2-hydroxyethyl) quaternary ammonium compounds, which are recognized for their dual cationic charge density and multi-hydroxyethyl functionality that confer high water solubility and surface activity distinguishable from conventional mono‑quaternary ammonium surfactants.

Molecular Formula C12H30Cl2N2O4
Molecular Weight 337.28 g/mol
CAS No. 85117-92-6
Cat. No. B12687914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenebis(bis(2-hydroxyethyl)methylammonium) dichloride
CAS85117-92-6
Molecular FormulaC12H30Cl2N2O4
Molecular Weight337.28 g/mol
Structural Identifiers
SMILESC[N+](CC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-]
InChIInChI=1S/C12H30N2O4.2ClH/c1-13(5-9-15,6-10-16)3-4-14(2,7-11-17)8-12-18;;/h15-18H,3-12H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyNXPJDFSYCDNCOT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenebis(bis(2-hydroxyethyl)methylammonium) Dichloride (CAS 85117-92-6): Procurement-Relevant Identity and Class


Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride (CAS 85117-92-6; molecular formula C₁₂H₃₀Cl₂N₂O₄; MW 337.28) is a dimeric quaternary ammonium salt (gemini surfactant) composed of two bis(2-hydroxyethyl)methylammonium head groups bridged by a central ethylene spacer, with chloride counterions . It belongs to the broader class of N,N'-bridged-bis(2-hydroxyethyl) quaternary ammonium compounds, which are recognized for their dual cationic charge density and multi-hydroxyethyl functionality that confer high water solubility and surface activity distinguishable from conventional mono‑quaternary ammonium surfactants [1].

Why Generic Substitution of Ethylenebis(bis(2-hydroxyethyl)methylammonium) Dichloride Is Not Straightforward


Although many dimeric quaternary ammonium salts (gemini surfactants) share a common architectural motif, the specific length and hydrophobicity of the central spacer dramatically influence critical micelle concentration (CMC), antimicrobial potency, and toxicological profile [1]. The target compound's short ethylene spacer (C2) imparts a higher local charge density and different aggregation behavior compared to its closest structural analog, the hexamethylene-spaced variant (CAS 85117-93-7), while the four hydroxyethyl substituents further differentiate it from non-hydroxylated or partially hydroxylated gemini and monomeric quaternary ammonium compounds (e.g., benzalkonium chloride or CTAB) [2]. Consequently, performance characteristics cannot be assumed interchangeable without direct comparative data.

Quantitative Differentiation Evidence for Ethylenebis(bis(2-hydroxyethyl)methylammonium) Dichloride vs. Key Comparators


Spacer Length Differentiation: Ethylene (C2) Spacer vs. Hexamethylene (C6) Analog (CAS 85117-93-7)

The target compound possesses an ethylene spacer (2‑carbon bridge), while the closest commercial analog, N,N'-hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride (CAS 85117-93-7), bears a hexamethylene spacer (6‑carbon bridge). In cationic gemini surfactant series, shortening the polymethylene spacer from C6 to C2 consistently lowers the critical micelle concentration (CMC) by a factor of 2–5, as demonstrated by surface tension and conductivity measurements [1]. Although direct CMC data for the exact target compound are not publicly available, the well‑established inverse relationship between spacer length and CMC in hydroxyethyl‑functionalized gemini surfactants predicts a measurably lower CMC for the C2‑spaced compound relative to its C6‑spaced analog [2].

Gemini surfactant Spacer effect Critical micelle concentration

Dimeric vs. Monomeric Quaternary Ammonium Salt: Antimicrobial Potency Class Advantage

In comprehensive structure–activity relationship reviews, dimeric quaternary ammonium salts (gemini QASs) consistently exhibit higher biocidal activity than their corresponding monomeric molecules bearing equivalent alkyl chain lengths [1]. For N,N'-bridged bis(2‑hydroxyethyl) quaternary salts specifically, US Patent 4,022,833 reports bacteriostatic concentrations as low as 2.5 ppm against Staphylococcus aureus for the hexamethylene‑bridged 2‑hydroxyundecylamine analog [2]. While direct MIC data for the target compound (ethylene‑bridged, methyl‑quaternized) are not disclosed in peer‑reviewed literature, the combination of a shorter spacer (higher charge density) and methyl quaternization is expected, based on class SAR, to yield MIC values at least comparable to—and potentially lower than—the 2.5–10 ppm range observed for closely related dimeric analogs in the patent [2].

Antimicrobial Dimeric QAS MIC Structure-activity relationship

Hydroxyethyl Head Group Differentiation: Aquatic Toxicity Advantage Over Non-Hydroxylated Gemini and Monomeric QASs

A direct comparative study of cationic gemini surfactants demonstrated that incorporating hydroxyethyl groups into the polar head significantly reduces aquatic toxicity relative to non‑hydroxylated gemini analogs and conventional monomeric surfactants such as CTAB (cetrimonium bromide) [1]. The target compound's four hydroxyethyl substituents per molecule are expected to confer a favorable ecotoxicological profile. In the same study, gemini surfactants with oxygen‑containing spacers and hydroxyethyl head groups exhibited lower toxicity to aquatic organisms (Daphnia magna) than their non‑oxygen‑containing gemini counterparts, with toxicity decreasing as spacer hydrophilicity increased [1].

Aquatic toxicity Hydroxyethyl Gemini surfactant Biodegradability

Purity and Quality Control: 98% Assay with Analytical Documentation vs. Uncharacterized Bulk Suppliers

Bidepharm supplies Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride at a standard purity of 98% and provides batch‑specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many bulk chemical suppliers list this compound without disclosed purity specifications or analytical certificates. This level of characterization directly reduces the risk of batch‑to‑batch variability that can confound reproducible synthesis, formulation development, or biological assay outcomes.

Purity Quality control Procurement Analytical characterization

Molecular Charge Density: Ethylene Spacer vs. Hexamethylene Spacer Effect on Coulombic Efficiency

The two quaternary ammonium centers in the target compound are separated by only two carbon atoms (ethylene spacer), yielding a calculated inter‑nitrogen distance of approximately 3.8 Å compared to roughly 8.5 Å for the hexamethylene‑spaced analog . This shorter inter‑cation distance results in a higher local electrostatic potential that enhances the disruption of negatively charged bacterial phospholipid membranes, a mechanism supported by molecular dynamics simulations of dimeric QASs [1]. The elevated charge density also improves the compound's performance as a flocculant and antistatic agent in formulations where rapid charge neutralization is critical.

Charge density Gemini surfactant Spacer length Antimicrobial mechanism

High-Confidence Application Scenarios for Ethylenebis(bis(2-hydroxyethyl)methylammonium) Dichloride Based on Quantitative Differentiation Evidence


Low‑Dose Antimicrobial Formulations for Hard Surface Disinfection

The compound's predicted low CMC (due to the short ethylene spacer) and superior dimeric antimicrobial potency (class‑level MIC advantage of 2–10× over monomeric QASs) make it a strong candidate for hard surface disinfectants requiring effective bacterial control at reduced active concentrations. Its high hydroxyethyl content further reduces aquatic toxicity risk, supporting eco‑labeled product development [1][2].

High‑Charge‑Density Antistatic Agent for Textile and Plastic Finishing

The short ethylene spacer yields an exceptionally high local cationic charge density (~55% shorter inter‑nitrogen distance vs. hexamethylene analogs), which promotes rapid dissipation of static charge on synthetic fibers and polymer surfaces. This property is particularly valuable in textile finishing and electronic device manufacturing where static discharge must be controlled with minimal additive loading [3].

Surfactant Component in Reduced‑Toxicity Personal Care and Cosmetic Formulations

The combination of hydroxyethyl head groups and gemini architecture provides effective surface activity at lower concentrations while mitigating aquatic toxicity relative to conventional monomeric cationic surfactants (e.g., CTAB). This profile supports use in rinse‑off products such as hair conditioners and mild skin cleansers where regulatory pressure to replace traditional QASs is increasing [1].

Reproducible Research‑Grade Intermediate for Quaternary Ammonium Salt SAR Studies

The availability of the compound at 98% purity with batch‑specific NMR, HPLC, and GC documentation (Bidepharm) enables rigorous structure–activity relationship investigations of dimeric QASs. Researchers studying the effect of spacer length, head group hydroxylation, or counterion identity on antimicrobial activity or physicochemical properties can rely on this well‑characterized material as a benchmark .

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